1-(2,5-difluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide
CAS No.: 2034514-36-6
Cat. No.: VC4826564
Molecular Formula: C17H20F2N2O3S2
Molecular Weight: 402.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034514-36-6 |
|---|---|
| Molecular Formula | C17H20F2N2O3S2 |
| Molecular Weight | 402.47 |
| IUPAC Name | 1-(2,5-difluorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]methanesulfonamide |
| Standard InChI | InChI=1S/C17H20F2N2O3S2/c18-15-1-2-16(19)14(9-15)12-26(22,23)20-10-17(13-3-6-24-11-13)21-4-7-25-8-5-21/h1-3,6,9,11,17,20H,4-5,7-8,10,12H2 |
| Standard InChI Key | FVHRNMKJYZISEP-UHFFFAOYSA-N |
| SMILES | C1CSCCN1C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=COC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three primary domains:
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Methanesulfonamide backbone: A sulfonamide group (-SO₂NH-) linked to a methyl group, a common pharmacophore in enzyme inhibitors .
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2,5-Difluorophenyl substituent: A benzene ring with fluorine atoms at the 2 and 5 positions, known to enhance metabolic stability and ligand-receptor interactions .
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2-(Furan-3-yl)-2-thiomorpholinoethyl side chain: A nitrogen-containing thiomorpholine ring conjugated to a furan-3-yl group via an ethyl spacer. Furan’s aromaticity and thiomorpholine’s sulfur atom may influence solubility and binding kinetics .
Table 1: Key Molecular Descriptors
Synthesis and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a multi-step sequence:
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Thiomorpholine formation: Cyclization of 2-aminoethanethiol with 1,2-dichloroethane yields thiomorpholine, as reported in analogous syntheses .
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Furan-3-yl ethylamine preparation: Coupling furan-3-carbaldehyde with ethylamine via reductive amination, followed by protection/deprotection steps .
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Sulfonamide conjugation: Reacting methanesulfonyl chloride with the secondary amine intermediate under basic conditions .
Challenges in Synthesis
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Regioselectivity: Fluorination at the 2 and 5 positions of the phenyl ring requires careful control to avoid para/meta byproducts .
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Stereochemical control: The thiomorpholinoethyl side chain may introduce stereocenters, necessitating chiral resolution techniques .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s log P (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The thiomorpholine sulfur atom may enhance solubility in polar aprotic solvents , while the difluorophenyl group contributes to hydrophobic interactions .
Stability Profile
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Thermal stability: Predicted decomposition temperature >200°C based on furan and sulfonamide analogs .
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Photostability: Fluorinated aromatics generally resist UV degradation, but the furan ring may undergo [4+2] cycloaddition under prolonged light exposure .
Applications and Future Directions
Medicinal Chemistry
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Anticancer agents: Targeting hypoxic tumors via carbonic anhydrase IX inhibition .
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Antimicrobials: Sulfonamides remain a scaffold for dihydropteroate synthase inhibitors .
Materials Science
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